1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate is an organic compound with the molecular formula C11H18O7 and a molecular weight of 262.256 g/mol . This compound is characterized by its three carboxylate groups and a hydroxyl group attached to a propane backbone, making it a tricarboxylate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate typically involves esterification reactions. One common method is the reaction of citric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1,2-Diethyl 3-methyl 2-oxopropane-1,2,3-tricarboxylate.
Reduction: Formation of 1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-triol.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential role in metabolic pathways involving tricarboxylate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester groups.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can influence metabolic pathways and enzymatic activities, making it a valuable compound in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate: Similar in structure but with different substituents.
Trimethyl 1-propene-1,2,3-tricarboxylate: Another tricarboxylate ester with similar reactivity but different physical properties.
2-Hydroxy-2-methylpropiophenone: Shares the hydroxyl group but differs in its aromatic structure.
Eigenschaften
Molekularformel |
C11H18O7 |
---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
1-O,2-O-diethyl 3-O-methyl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C11H18O7/c1-4-17-9(13)7-11(15,6-8(12)16-3)10(14)18-5-2/h15H,4-7H2,1-3H3 |
InChI-Schlüssel |
SXWKEHZRDCMVRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CC(=O)OC)(C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.